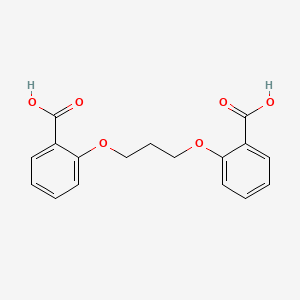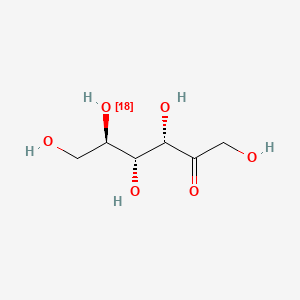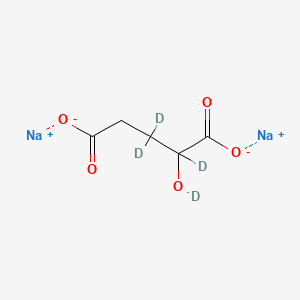
Disodium;2,3,3-trideuterio-2-deuteriooxypentanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium;2,3,3-trideuterio-2-deuteriooxypentanedioate is a deuterium-substituted compound that has garnered interest in various scientific fields due to its unique isotopic properties. The incorporation of deuterium atoms into the molecular structure can significantly alter the compound’s chemical and physical properties, making it valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium;2,3,3-trideuterio-2-deuteriooxypentanedioate typically involves the deuteration of the corresponding non-deuterated compound. One common method includes the use of deuterated reagents in the presence of a catalyst to facilitate the exchange of hydrogen atoms with deuterium. The reaction conditions often require controlled temperatures and pressures to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes using deuterium gas or deuterated solvents. The process is optimized to achieve high yields and purity, often employing advanced techniques such as continuous flow reactors and automated systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Disodium;2,3,3-trideuterio-2-deuteriooxypentanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding deuterated carboxylic acids.
Reduction: Reduction reactions can yield deuterated alcohols or aldehydes.
Substitution: The compound can participate in nucleophilic substitution reactions, where deuterium atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions are typically deuterated analogs of the original compound, retaining the deuterium atoms in their structure. These products are valuable for studying reaction mechanisms and kinetic isotope effects.
Scientific Research Applications
Disodium;2,3,3-trideuterio-2-deuteriooxypentanedioate has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanism studies to understand the pathways and intermediates involved.
Biology: Employed in metabolic studies to track the incorporation and distribution of deuterium in biological systems.
Medicine: Investigated for its potential in drug development, particularly in enhancing the stability and efficacy of pharmaceuticals.
Industry: Utilized in the production of deuterated materials for specialized applications, such as in nuclear magnetic resonance (NMR) spectroscopy.
Mechanism of Action
The mechanism by which Disodium;2,3,3-trideuterio-2-deuteriooxypentanedioate exerts its effects is primarily through the kinetic isotope effect. The presence of deuterium atoms can alter the rate of chemical reactions, providing insights into reaction mechanisms and pathways. The compound can interact with various molecular targets, including enzymes and receptors, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
Deuterium-substituted L-DOPA: Used in the treatment of Parkinson’s disease, showing similar isotopic effects.
3,3,3-Trideuterio-2,2-difluoro-propanoic Acid: Another deuterated compound with applications in chemical research.
Uniqueness
Disodium;2,3,3-trideuterio-2-deuteriooxypentanedioate is unique due to its specific deuterium substitution pattern, which can provide distinct kinetic isotope effects and stability compared to other deuterated compounds. Its versatility in various chemical reactions and applications makes it a valuable tool in scientific research and industrial processes.
Properties
Molecular Formula |
C5H6Na2O5 |
|---|---|
Molecular Weight |
196.10 g/mol |
IUPAC Name |
disodium;2,3,3-trideuterio-2-deuteriooxypentanedioate |
InChI |
InChI=1S/C5H8O5.2Na/c6-3(5(9)10)1-2-4(7)8;;/h3,6H,1-2H2,(H,7,8)(H,9,10);;/q;2*+1/p-2/i1D2,3D,6D;; |
InChI Key |
DZHFTEDSQFPDPP-YHAFEQCOSA-L |
Isomeric SMILES |
[2H]C([2H])(CC(=O)[O-])C([2H])(C(=O)[O-])O[2H].[Na+].[Na+] |
Canonical SMILES |
C(CC(=O)[O-])C(C(=O)[O-])O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


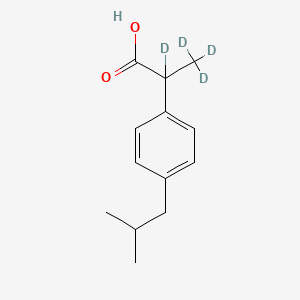
![N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxo(113C)hexan-2-yl]acetamide](/img/structure/B12392434.png)

![4-amino-1-[(2S,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12392452.png)
![2-amino-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one](/img/structure/B12392460.png)

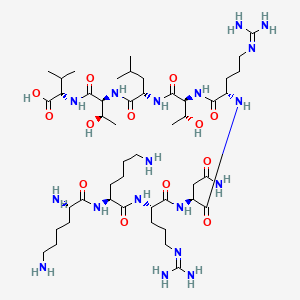
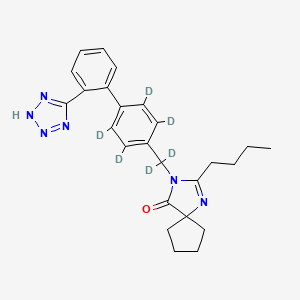
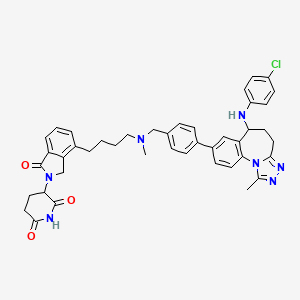
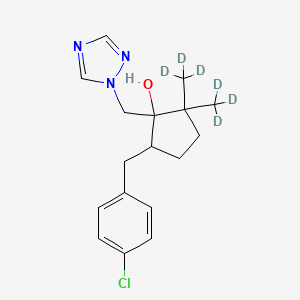

![sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-octadecanoyloxypropyl] phosphate](/img/structure/B12392493.png)
